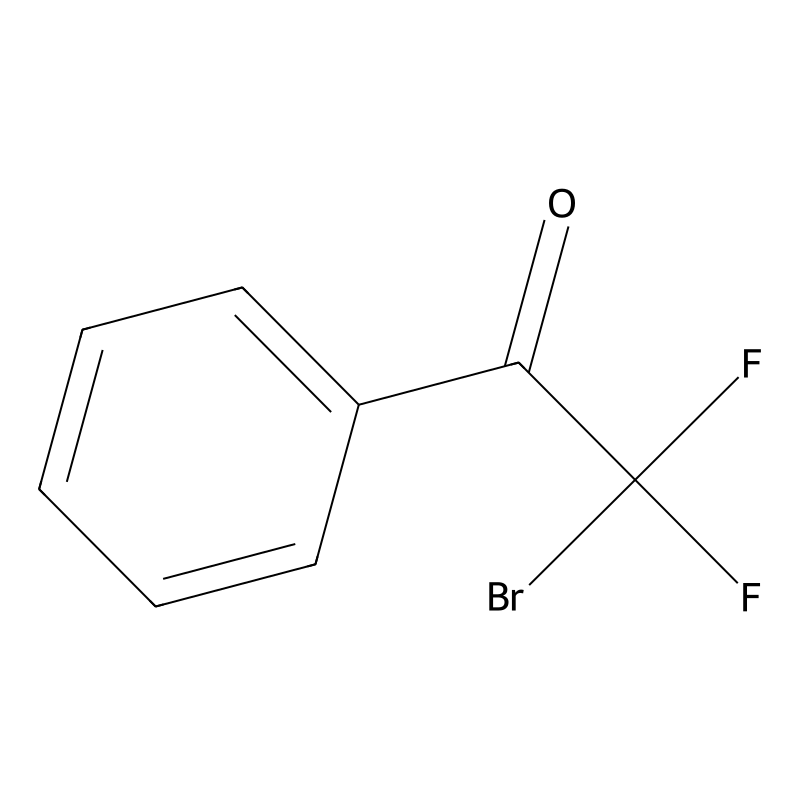

2-Bromo-2,2-difluoro-1-phenylethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

The presence of a reactive bromine group suggests 2-Bromo-2,2-difluoro-1-phenylethanone could be a useful intermediate in the synthesis of more complex molecules. The bromo group can be readily substituted through nucleophilic aromatic substitution reactions. The difluoroacetyl moiety (-CO-CF2H) is also a relatively unique functional group that could be of interest for the development of novel pharmaceuticals or materials science applications.

Medicinal chemistry

The difluoroacetyl group has been explored in the design of new drugs, particularly those targeting enzymes or receptors []. 2-Bromo-2,2-difluoro-1-phenylethanone could potentially serve as a starting material for the synthesis of such compounds. However, further research would be needed to determine its specific biological properties and potential therapeutic applications.

Material science

Fluorinated aromatic compounds are often investigated for their potential applications in organic electronics or functional materials due to their unique electronic properties []. 2-Bromo-2,2-difluoro-1-phenylethanone possesses both a fluorinated aromatic ring and a reactive bromo group, which could be useful for the design of novel materials with tailored properties.

2-Bromo-2,2-difluoro-1-phenylethanone is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a phenyl group. Its molecular formula is C₈H₅BrF₂O, and it has a molecular weight of approximately 221.03 g/mol. The compound features a carbonyl group (ketone) at the second position, making it part of the class of compounds known as difluoroketones. The presence of halogens (bromine and fluorine) in its structure contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction Reactions: Lithium triethylborohydride has been shown to react with this compound, leading to the formation of difluoroenolates, which can further participate in aldol-type self-condensation reactions .

- Aldol Reactions: The difluoroenolate generated from 2-bromo-2,2-difluoro-1-phenylethanone can engage in aldol reactions to produce α,α-difluoro-β-hydroxy ketones .

The synthesis of 2-bromo-2,2-difluoro-1-phenylethanone typically involves several steps:

- Preparation of Ethyl Bromodifluoroacetate: This is achieved by reacting bromodifluoroacetic acid with ethyl alcohol.

- Formation of Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene and magnesium.

- Reaction: The Grignard reagent is reacted with ethyl bromodifluoroacetate in tetrahydrofuran at low temperatures to yield 2-bromo-2,2-difluoro-1-phenylethanone .

This method allows for high yields and purity of the final product.

The unique properties of 2-bromo-2,2-difluoro-1-phenylethanone make it suitable for various applications:

- Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of biologically active compounds.

- Material Science: Due to its fluorinated structure, it may be useful in developing materials with specific thermal or chemical resistance properties.

Interaction studies involving 2-bromo-2,2-difluoro-1-phenylethanone primarily focus on its reactivity with nucleophiles and reducing agents. Research indicates that this compound can form stable adducts when reacted with various nucleophiles due to the electrophilic nature of the carbonyl group and the leaving ability of the bromine atom .

Several compounds exhibit structural similarities to 2-bromo-2,2-difluoro-1-phenylethanone. These include:

| Compound Name | Structure Features | Similarity |

|---|---|---|

| 2-Bromoacetophenone | Contains a bromine atom but lacks fluorines | Moderate |

| 2-Iodo-1-(4-methylphenyl)ethanone | Contains iodine instead of bromine | Moderate |

| 2-Chloro-1-(4-methylphenyl)ethanone | Contains chlorine instead of bromine | Moderate |

| 3-Bromo-3-(4-methylphenyl)butanone | Similar carbon skeleton but different positioning | Low |